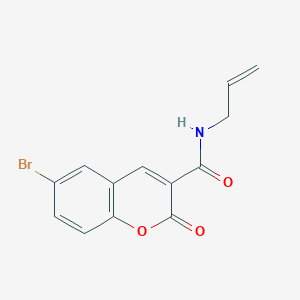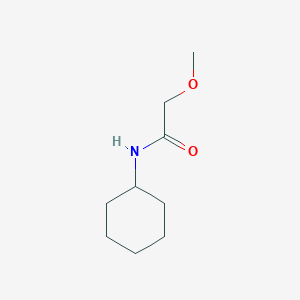
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione, also known as BMMD, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. BMMD belongs to the class of pyrrole-2,5-dione derivatives, and its chemical structure is shown below:
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and its chemical structure can be modified to optimize its activity and selectivity. 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione is also stable under various conditions, making it suitable for use in different experimental setups. However, 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione. One area of interest is the development of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the investigation of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione as a potential photosensitizer for photodynamic therapy. Additionally, further studies are needed to elucidate the mechanism of action of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione and to optimize its activity and selectivity for specific applications.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione involves a multistep reaction starting from commercially available starting materials. The synthesis route is described in detail in the literature, and it involves the use of various reagents and catalysts to obtain the final product. The yield and purity of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione can be optimized by modifying the reaction conditions and purification methods.
Applications De Recherche Scientifique
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, among others. 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
1-benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-14(16)19-15-11-17(21)20(18(15)22)12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVXXGNRLNMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

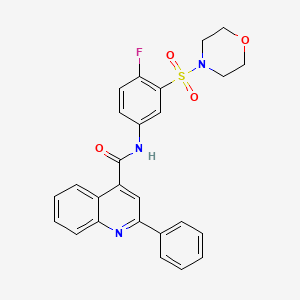
![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)
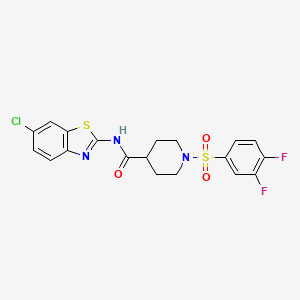
![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
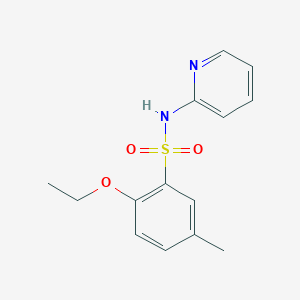
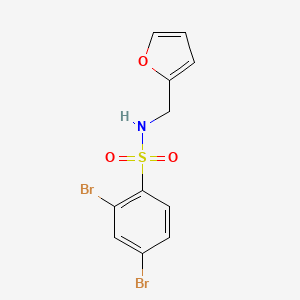
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
